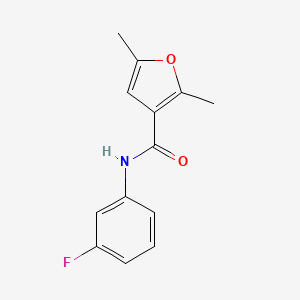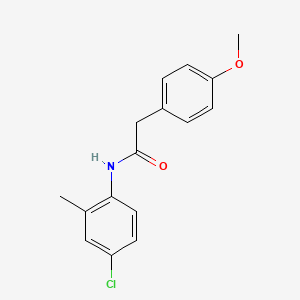
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has been widely studied for its potential use in scientific research. CMA is a member of the acetanilide class of compounds and has been found to exhibit a range of interesting properties, including analgesic and anti-inflammatory effects. In
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 enzymes, N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit antipyretic (fever-reducing) effects, as well as effects on platelet aggregation and blood clotting. N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has also been found to exhibit some degree of toxicity at high doses.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its toxicity at high doses, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research involving N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new pain medications based on N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide or related compounds. Another area of interest is the investigation of the biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, particularly with respect to its effects on platelet aggregation and blood clotting. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide and to identify potential side effects and limitations of its use.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 4-chloro-2-methylaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide in its pure form.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most well-studied applications of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is its use as an analgesic and anti-inflammatory agent. N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to be effective in reducing pain and inflammation in animal models, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-13(17)5-8-15(11)18-16(19)10-12-3-6-14(20-2)7-4-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDYMLIEOLZGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5872854.png)
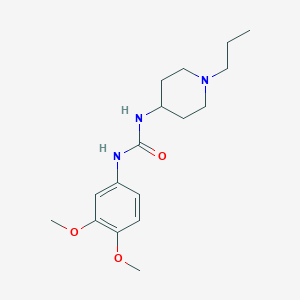
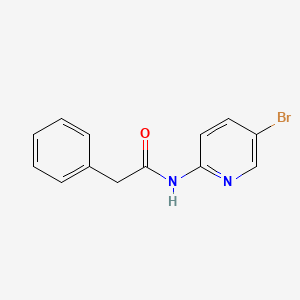
![4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5872870.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5872876.png)
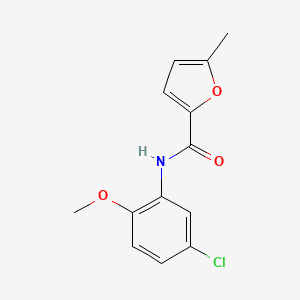
![N-(4-butylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5872902.png)
![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)
![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
